N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
The target compound, with the molecular formula C₂₁H₁₆ClFN₃O₃S and a molecular weight of 409.89 g/mol, features a thieno[3,2-d]pyrimidine core substituted with a 2-fluorobenzyl group at position 3 and a 2,4-dioxo moiety. This scaffold is notable for its fused heterocyclic system, which is often associated with kinase inhibition or anticancer properties .
Properties
Molecular Formula |
C22H17ClFN3O3S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-13-6-7-17(15(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-4-2-3-5-16(14)24/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
MVOITACUKZTOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C19H19ClF N3O3S
- Molecular Weight : 393.89 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Cytotoxicity on MCF7 Cells
| Compound Name | Concentration (µM) | % Cytotoxicity |
|---|---|---|
| Control | 0 | 0 |
| Test Compound | 10 | 45 |
| Test Compound | 25 | 75 |
| Test Compound | 50 | 90 |
The results demonstrated that the compound significantly induced cytotoxicity in a dose-dependent manner, suggesting its potential as an effective anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Oxidative Stress : It increases reactive oxygen species (ROS) levels within cells, contributing to cell death.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, preliminary investigations suggest that the compound may possess antimicrobial activity against various bacterial strains. A study assessed its effectiveness against Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Comparisons
Thieno[3,2-d]pyrimidine Derivatives
- CAS 1105223-65-1 (C₂₁H₁₆ClN₃O₂S): Shares the thieno[3,2-d]pyrimidine core but lacks the 2-fluorobenzyl and 2,4-dioxo groups. Instead, it has a 4-oxo group and a phenyl substituent. The absence of fluorine and additional oxygen atoms may reduce polarity and hydrogen-bonding capacity compared to the target compound .
- Compound 5.6 (C₁₃H₁₁Cl₂N₃O₂S): Contains a dihydropyrimidin-2-ylthio group linked to an acetamide.
Pyrazolo/Pyrido-Pyrimidine Derivatives
- Example 83 (): Features a pyrazolo[3,4-d]pyrimidine core with chromen-4-one and fluorophenyl groups. The larger fused system may enhance π-π stacking interactions but reduce metabolic stability compared to the smaller thienopyrimidine core .
- MEK Inhibitor (): Based on a pyrido[4,3-d]pyrimidine scaffold. The nitrogen-rich core increases basicity, which could influence solubility and target engagement differently than the sulfur-containing thienopyrimidine .
Simple Acetamide Derivatives
- 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀ClF₂NO): A simpler acetamide with halogenated aryl groups.
Physicochemical Properties
Key Observations :
- The dihydropyrimidinone in Compound 5.6 has a lower molecular weight and LogP, suggesting better aqueous solubility but reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
